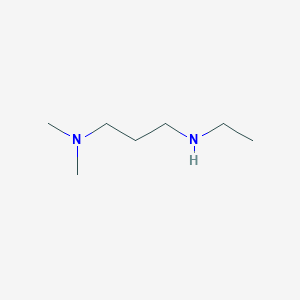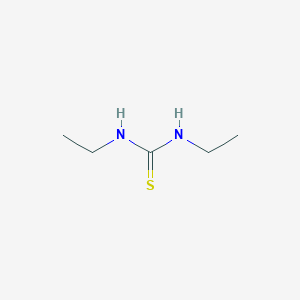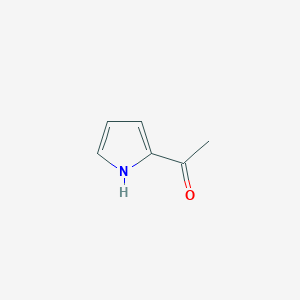![molecular formula C18H12S B092081 1-Phenylnaphtho[2,1-b]thiophene CAS No. 16587-59-0](/img/structure/B92081.png)
1-Phenylnaphtho[2,1-b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylnaphtho[2,1-b]thiophene is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic aromatic compound that contains a thiophene ring fused with a naphthalene ring.
Applications De Recherche Scientifique
1-Phenylnaphtho[2,1-b]thiophene has been researched extensively due to its potential applications in various fields. In the field of organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 1-Phenylnaphtho[2,1-b]thiophene is not fully understood. However, it is believed that this compound acts as an electron donor and acceptor, which allows it to transport charge in organic electronic devices. In addition, it has been suggested that this compound may also have antioxidant properties, which could make it useful in the development of drugs for the treatment of oxidative stress-related diseases.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1-Phenylnaphtho[2,1-b]thiophene. However, studies have shown that this compound has low toxicity and does not cause any significant adverse effects in laboratory animals. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Phenylnaphtho[2,1-b]thiophene is its ease of synthesis. This compound can be synthesized using simple laboratory techniques and is relatively inexpensive. In addition, this compound has shown promising results in the development of organic electronic devices.
However, there are some limitations to the use of 1-Phenylnaphtho[2,1-b]thiophene in laboratory experiments. One of the main limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential applications.
Orientations Futures
There are several future directions for research on 1-Phenylnaphtho[2,1-b]thiophene. One potential direction is the development of new synthetic methods for this compound. This could lead to the production of more efficient and cost-effective organic electronic devices.
Another future direction is the study of the antioxidant properties of this compound. If it is found to have significant antioxidant activity, it could be developed into a drug for the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, 1-Phenylnaphtho[2,1-b]thiophene is a promising compound with potential applications in various fields. Its ease of synthesis and low toxicity make it an attractive building block for the development of organic electronic devices. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis method of 1-Phenylnaphtho[2,1-b]thiophene involves the condensation of 2-naphthol and thiophene-2-carbaldehyde in the presence of a Lewis acid catalyst. This reaction yields 1-Phenylnaphtho[2,1-b]thiophene as the main product. The synthesis of this compound is relatively simple and can be done in a few steps.
Propriétés
Numéro CAS |
16587-59-0 |
|---|---|
Nom du produit |
1-Phenylnaphtho[2,1-b]thiophene |
Formule moléculaire |
C18H12S |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-phenylbenzo[e][1]benzothiole |
InChI |
InChI=1S/C18H12S/c1-2-6-13(7-3-1)16-12-19-17-11-10-14-8-4-5-9-15(14)18(16)17/h1-12H |
Clé InChI |
WLZZURZSYAVTEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C4=CC=CC=C4C=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC3=C2C4=CC=CC=C4C=C3 |
Synonymes |
1-Phenylnaphtho[2,1-b]thiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



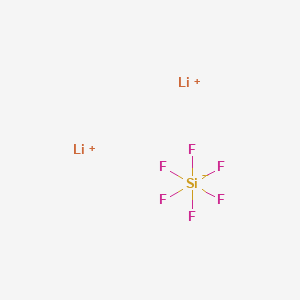
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)
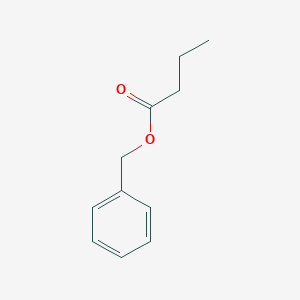
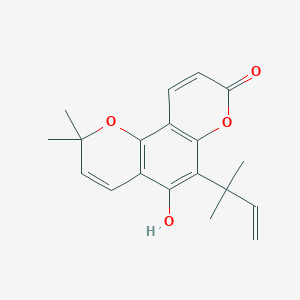
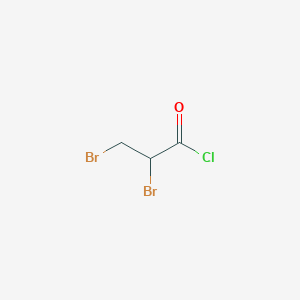
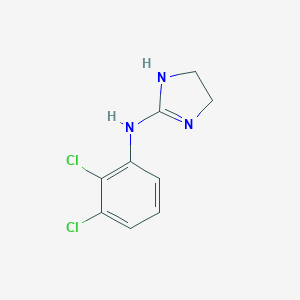
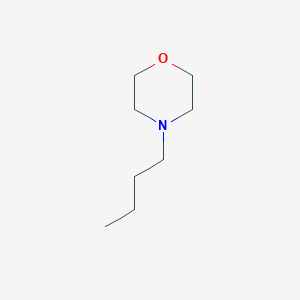


![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)
